molecular formula C20H20BrN7O2 B11564198 2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11564198
M. Wt: 470.3 g/mol
InChI Key: QRBCPSYYXQHPFP-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that features a phenol group, a triazine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Morpholine Group: Morpholine is attached to the triazine ring through a substitution reaction.

    Final Coupling: The final step involves coupling the synthesized triazine derivative with a phenol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted phenol and triazine derivatives.

Scientific Research Applications

2-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The triazine ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-(2-{4-[(3-CHLOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
  • 2-[(Z)-(2-{4-[(3-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL

Uniqueness

The presence of the bromophenyl group in 2-[(Z)-(2-{4-[(3-BROMOPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL imparts unique reactivity and potential biological activity compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C20H20BrN7O2

Molecular Weight

470.3 g/mol

IUPAC Name

2-[(Z)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H20BrN7O2/c21-15-5-3-6-16(12-15)23-18-24-19(26-20(25-18)28-8-10-30-11-9-28)27-22-13-14-4-1-2-7-17(14)29/h1-7,12-13,29H,8-11H2,(H2,23,24,25,26,27)/b22-13-

InChI Key

QRBCPSYYXQHPFP-XKZIYDEJSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3O)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3O)NC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.